molecular formula C19H13BrClNO3S B393013 6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

Cat. No.: B393013
M. Wt: 450.7g/mol
InChI Key: CJKHYLQLRFABNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a thiazolidinyl moiety attached to the chromenone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-acetyl-2H-chromen-2-one to introduce the bromine atom at the 6-position. This is followed by the reaction with 4-chlorophenyl isothiocyanate to form the thiazolidinyl ring. The final step involves the acylation of the thiazolidinyl intermediate with the chromenone core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H13BrClNO3S

Molecular Weight

450.7g/mol

IUPAC Name

6-bromo-3-[2-(4-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one

InChI

InChI=1S/C19H13BrClNO3S/c20-13-3-6-16-12(9-13)10-15(19(24)25-16)17(23)22-7-8-26-18(22)11-1-4-14(21)5-2-11/h1-6,9-10,18H,7-8H2

InChI Key

CJKHYLQLRFABNN-UHFFFAOYSA-N

SMILES

C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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